1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride
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Overview
Description
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride typically involves the following steps:
Formation of the Ketone: The initial step involves the formation of the ketone intermediate by reacting 4-fluorobenzaldehyde with a suitable alkyl halide under basic conditions.
Formation of the Pyrrolidine Ring: The ketone intermediate is then reacted with pyrrolidine in the presence of a reducing agent to form the final product.
Hydrochloride Salt Formation: The final product is converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound is believed to exert its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one
- 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one
Uniqueness
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties and metabolic stability compared to other similar compounds.
Properties
Molecular Formula |
C16H23ClFNO |
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Molecular Weight |
299.81 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-2-3-6-15(18-11-4-5-12-18)16(19)13-7-9-14(17)10-8-13;/h7-10,15H,2-6,11-12H2,1H3;1H |
InChI Key |
XVXACWJZYANICC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |
Origin of Product |
United States |
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